molecular formula C8H5N5 B14746524 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine CAS No. 656-27-9

1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine

Cat. No.: B14746524
CAS No.: 656-27-9
M. Wt: 171.16 g/mol
InChI Key: PKYXFEDXPLJBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine exerts its effects is primarily through interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The compound’s lipophilicity allows it to easily diffuse into cells, enhancing its bioavailability .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

656-27-9

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

2,4,5,8,10-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7,10,12-hexaene

InChI

InChI=1S/C8H5N5/c1-2-5-7(9-3-1)12-6-4-10-13-8(6)11-5/h1-4H,(H,10,11,13)

InChI Key

PKYXFEDXPLJBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C3C=NNC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.